molecular formula C8H13N3O B13521779 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole

1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole

Cat. No.: B13521779
M. Wt: 167.21 g/mol
InChI Key: SAYNGVMEOIKOAJ-UHFFFAOYSA-N
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Description

1-(2-(Azetidin-3-yloxy)ethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring linked via an ethyl spacer to an azetidine moiety. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability . This compound’s structural uniqueness lies in the combination of pyrazole’s aromaticity with azetidine’s compact, strained ring, which may influence both synthetic accessibility and biological interactions.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-[2-(azetidin-3-yloxy)ethyl]pyrazole

InChI

InChI=1S/C8H13N3O/c1-2-10-11(3-1)4-5-12-8-6-9-7-8/h1-3,8-9H,4-7H2

InChI Key

SAYNGVMEOIKOAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCN2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.

    Attachment of Pyrazole Moiety: The pyrazole ring can be introduced through a nucleophilic substitution reaction, where the azetidine derivative reacts with a pyrazole precursor under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. The use of automated reactors and in-line monitoring can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole ring, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced azetidine or pyrazole derivatives.

    Substitution: Formation of substituted azetidine or pyrazole derivatives.

Scientific Research Applications

1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • Pyrrolidine-containing analogues: Compounds such as 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole () replace azetidine with pyrrolidine (a five-membered ring). Pyrrolidine derivatives are often synthesized via microwave-assisted alkylation, though yields (e.g., 15% in ) may be lower due to competitive side reactions .
  • Ethoxyethyl-substituted pyrazoles: 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole () substitutes azetidine with an ethoxyethyl group, a non-cyclic ether.
  • Aryl and boronate esters: Compounds like 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole () incorporate aryl groups, enhancing π-π stacking interactions.

Data Tables

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Substituent Synthesis Yield Key Features Bioactivity (if reported) Reference
1-(2-(Azetidin-3-yloxy)ethyl)-1H-pyrazole Azetidine N/A High rigidity, moderate polarity Not reported -
1-(2-(Pyrrolidin-1-yl)ethyl)-4-...-1H-pyrazole Pyrrolidine + boronate 15% Lipophilic, cross-coupling capable Not reported
1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole Ethoxyethyl 62.5% Simple synthesis, low basicity Not reported
1-(4-Methylphenyl)-3-phenyl-...-1H-pyrazole Aryl + thienyl 54% Antimalarial (70.26% suppression) IC50 = 0.079 µg/ml

Biological Activity

1-(2-(Azetidin-3-yloxy)ethyl)-1H-pyrazole is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is known for its pharmacological significance. The azetidine moiety contributes to its unique biological profile, enhancing its interaction with biological targets. Synthesis typically involves multi-step organic reactions that yield the desired pyrazole derivatives, which can then be modified for enhanced activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Caspase Activation : The compound has been linked to the activation of caspases, crucial enzymes in the apoptotic pathway. Studies demonstrated that it reduced caspase-3 and caspase-7 activity in MDA-MB-231 breast cancer cells, suggesting a mechanism for inducing cell death through apoptosis .
  • Cytotoxicity : The compound displayed potent cytotoxic effects with an IC50 value as low as 0.26 μM against certain cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

  • Bacterial Inhibition : Studies have shown promising results against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 360 nM to 710 nM, indicating strong antibacterial properties .
  • Fungal Activity : The compound also demonstrated antifungal activity, particularly against Candida species, with MIC values comparable to established antifungal agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase, which are relevant in neurodegenerative diseases .
  • Nitric Oxide Production : The compound also affects nitric oxide synthase pathways, providing anti-inflammatory effects alongside its antimicrobial properties .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • A study on its anti-inflammatory effects revealed significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells, suggesting utility in inflammatory conditions .
  • Another investigation focused on its impact on tyrosine kinases, showing that derivatives of this compound could inhibit specific kinases involved in cancer progression .

Summary Table of Biological Activities

Activity Type Target/Effect IC50/MIC Values
AnticancerMDA-MB-231 CellsIC50 = 0.26 μM
AntimicrobialE. coliMIC = 360 nM
Pseudomonas aeruginosaMIC = 710 nM
Anti-inflammatoryNitric Oxide ProductionSignificant inhibition

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Azetidin-3-yloxy)ethyl)-1H-pyrazole, and what are their key optimization challenges?

The compound can be synthesized via alkylation of pyrazole precursors with azetidine-containing electrophiles. A common approach involves coupling 1H-pyrazole derivatives with 3-azetidinyloxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key challenges include regioselectivity in pyrazole substitution and minimizing side reactions from the azetidine’s strain-driven reactivity. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted intermediates .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential to confirm the azetidine ring’s stereochemistry and pyrazole substitution pattern. The azetidine’s oxygen-linked ethyl group typically shows distinct splitting patterns (δ ~3.5–4.5 ppm).
  • HRMS : High-resolution mass spectrometry validates molecular formula accuracy, particularly for verifying the azetidine moiety’s incorporation.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity, with UV detection at 254 nm due to the pyrazole’s aromaticity .

Q. What are the primary applications of this compound in medicinal chemistry?

The azetidine-pyrazole hybrid is explored as a scaffold for targeting G protein-coupled receptors (GPCRs) and kinases. Its azetidine group enhances solubility and bioavailability compared to bulkier aliphatic amines, while the pyrazole core allows π-stacking interactions in enzyme binding pockets. Preclinical studies highlight its potential in neuroinflammation and oncology models .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing off-target effects?

  • Target Selection : Prioritize assays linked to azetidine’s known targets (e.g., σ receptors) and pyrazole’s kinase inhibition profiles.
  • Dose-Response Curves : Use IC₅₀/EC₅₀ determinations in cell-based assays (e.g., HEK293 or HeLa cells) with controls for cytotoxicity (MTT assay).
  • Selectivity Screening : Employ panels like Eurofins’ KinaseProfiler to identify off-target interactions. Data contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from metabolic instability, requiring metabolite identification via LC-MS/MS .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

  • Docking Refinement : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to account for azetidine’s conformational flexibility, which static docking models may overlook.
  • Experimental Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics directly. Discrepancies often stem from solvent effects or protonation state mismatches in silico models .

Q. How can structural modifications improve the compound’s metabolic stability without compromising activity?

  • Azetidine Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the azetidine’s 3-position to reduce oxidative degradation by CYP450 enzymes.
  • Pyrazole Tweaks : Replace the ethyl linker with a cyclopropyl group to enhance rigidity and metabolic resistance. Validate stability via liver microsome assays (human/rodent) and monitor half-life extensions .

Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation pathways via LC-MS with a Q-TOF detector.
  • Stability-Indicating Methods : Develop a gradient HPLC method capable of separating degradation products (e.g., azetidine ring-opened amines or pyrazole oxidation byproducts) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds between azetidine oxygen and active site residues).
  • ADMET Predictions : Apply tools like SwissADME to optimize logP (target ≤3) and polar surface area (>60 Ų) for improved blood-brain barrier penetration or renal clearance .

Methodological Considerations

Q. What interdisciplinary approaches are critical for advancing research on this compound?

  • Chemical Biology : Use photoaffinity labeling (e.g., incorporating diazirine moieties) to identify cellular targets.
  • Material Science : Explore its use in metal-organic frameworks (MOFs) for controlled drug release, leveraging the pyrazole’s coordination capacity .

Q. How should researchers address batch-to-batch variability in biological activity studies?

  • Quality Control : Implement strict NMR and HPLC purity thresholds (>95%).
  • Bioactivity Normalization : Express results relative to a reference batch in each assay to control for potency drift. Statistical tools like ANOVA can identify significant variability sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.